molecular formula C26H26BNO4 B8216462 4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde

4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde

Cat. No.: B8216462
M. Wt: 427.3 g/mol
InChI Key: IFVCJCDWYHWAEP-UHFFFAOYSA-N
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Description

4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde: is a complex organic compound featuring a boronic acid derivative and two aldehyde groups. This compound is often used in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process starting from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and appropriate phenyl derivatives. The reaction typically involves the formation of a boronic acid intermediate followed by a coupling reaction with a phenylamine derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aldehyde groups can be oxidized to carboxylic acids.

  • Reduction: : The compound can be reduced to form an alcohol derivative.

  • Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Carboxylic acids.

  • Reduction: : Alcohols.

  • Substitution: : Various boronic acid derivatives.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: : Used in the synthesis of COFs and other advanced materials.

  • Biology: : Employed in the development of bioconjugation techniques and biomolecular labeling.

  • Medicine: : Potential use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules or synthetic polymers.

Comparison with Similar Compounds

This compound is unique due to its combination of boronic acid and aldehyde functionalities. Similar compounds include:

  • Boronic acids: : These compounds typically lack the aldehyde groups and are used in different contexts.

  • Dibenzaldehydes: : These compounds lack the boronic acid group and are used in different synthetic applications.

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Properties

IUPAC Name

4-[N-(4-formylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BNO4/c1-25(2)26(3,4)32-27(31-25)21-9-15-24(16-10-21)28(22-11-5-19(17-29)6-12-22)23-13-7-20(18-30)8-14-23/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVCJCDWYHWAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
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4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
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4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
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4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
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4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
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4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde

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